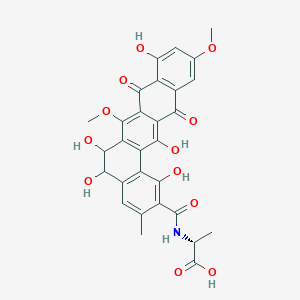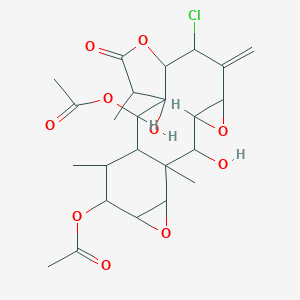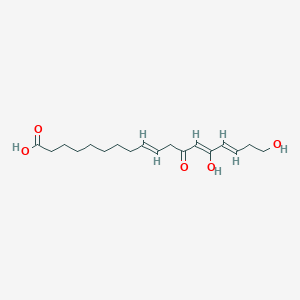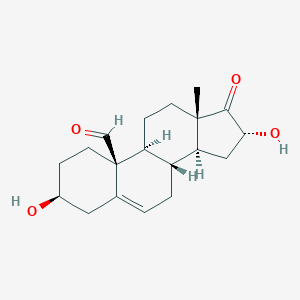
Pradimicin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin N is a natural product that was first isolated from the culture broth of Actinomadura hibisca. It is a member of the pradimicin class of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin N has been the subject of extensive scientific research due to its unique chemical structure and potential use as a therapeutic agent.
Applications De Recherche Scientifique
Antifungal Properties
- Antifungal Activity Against Various Pathogens : Pradimicins have been identified as a novel class of antifungal compounds with broad-spectrum in vitro antifungal activity against pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and others. Initial studies show promising antifungal activity against experimental murine disseminated candidiasis and disseminated aspergillosis (Walsh & Giri, 2005).
Antiviral Properties
- Inhibitory Activity Against HIV : Pradimicin A, a compound related to Pradimicin N, exhibits selective inhibitory activity against HIV. It acts as a virus entry inhibitor and maintains its efficacy across a variety of HIV-1 clades. It has been identified as a lead compound for potential therapeutics against viruses with highly glycosylated envelopes, like HIV (Balzarini et al., 2006).
Mechanism of Action and Binding Properties
- Binding Recognition to D-Mannosides : The mechanism of action of Pradimicins involves specific binding to terminal D-mannosides, which leads to the formation of a complex that disrupts the fungal cell membrane (Walsh & Giri, 2005).
- Mannose-Binding Analysis : Studies have focused on the challenges of studying Man-binding mechanisms of Pradimicins and developing tools based on them for glycobiological research (Nakagawa & Ito, 2022).
Genetic and Molecular Studies
- Genetic Studies on Biosynthesis : Genetic research has been conducted to understand the biosynthesis of pradimicins, including cloning and sequencing the pradimicin biosynthetic gene cluster (Kim et al., 2007).
Therapeutic Potential and Research Tools
- Potential in Cancer Therapy : Pradimicin-IRD, another related compound, has shown potential in cancer therapy, exhibiting antineoplastic effects by inducing DNA damage in colon cancer cells (Almeida et al., 2019).
- Glycoprotein Detection Tool : Pradimicin derivatives have been developed as unique staining agents for the selective detection of glycoproteins with terminal Man residues, offering new tools in glycobiology (Nakagawa et al., 2021).
Propriétés
Numéro CAS |
129051-64-5 |
|---|---|
Nom du produit |
Pradimicin N |
Formule moléculaire |
C16H17N3.ClH |
Poids moléculaire |
579.5 g/mol |
Nom IUPAC |
(2R)-2-[(1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9-,22?,26?/m1/s1 |
Clé InChI |
GRWBRZRHHYOYGA-RJUKRNDXSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canonique |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Synonymes |
7-methoxybenanomicinone pradimicin N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)

![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)